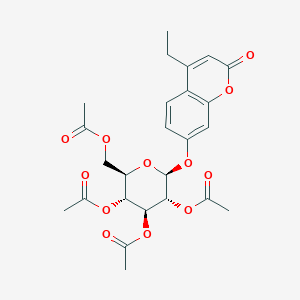
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Chlorination: The addition of a chlorine atom to the benzoyl group.
Piperidine Formation: The formation of the piperidine ring structure.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of pharmaceuticals or other chemical products.
作用機序
The mechanism of action of N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity of the compound, which could include inhibition or activation of certain biochemical processes.
類似化合物との比較
Similar Compounds
- N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
- N-(4-acetylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
- N-(4-acetylphenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide
Uniqueness
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may have unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds with different substituents.
特性
分子式 |
C21H21ClN2O3 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-14(25)15-4-8-19(9-5-15)23-20(26)16-10-12-24(13-11-16)21(27)17-2-6-18(22)7-3-17/h2-9,16H,10-13H2,1H3,(H,23,26) |
InChIキー |
FUSQHFYCCCZQNC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}acetamide](/img/structure/B14959094.png)
![2-(4-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14959104.png)
![6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14959111.png)
![Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B14959116.png)
![1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14959133.png)

![2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959142.png)


![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B14959159.png)
methanone](/img/structure/B14959169.png)
![7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959171.png)
![1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959176.png)
